N-(2-氯苄基)-1-(6-甲基吡哒嗪-3-基)哌啶-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves the reaction of specific amines with carboxylic acids or their derivatives. For instance, the synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide is achieved by reacting 2-chloro-3-amino-4-methylpyridine with 2-chloropyridine-3-carboxylic acid under optimized conditions, yielding a product with high purity . Similarly, N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride is synthesized from 4-aminopyridine and N,N'-carbonyldiimidazole through acylation, deprotection, and salt formation . These methods suggest that the synthesis of N-(2-chlorobenzyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide could potentially involve similar steps of acylation and subsequent modifications.

Molecular Structure Analysis

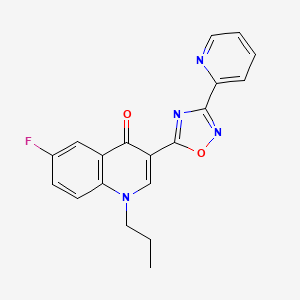

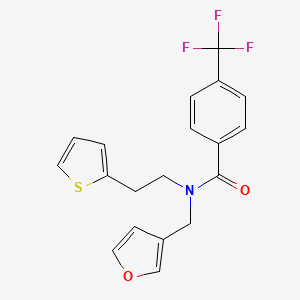

The molecular structure of the compound would likely consist of a piperidine ring attached to a carboxamide group, with a 6-methylpyridazin-3-yl moiety and a 2-chlorobenzyl substituent. The structure analysis of such compounds typically involves spectroscopic methods such as NMR, IR, and mass spectrometry, although the specific details are not provided in the papers .

Chemical Reactions Analysis

The chemical reactions involving the compound would depend on its functional groups. The presence of a carboxamide group suggests potential for hydrolysis, amidation, or condensation reactions. The chlorobenzyl and pyridazinyl groups could participate in electrophilic aromatic substitution or coupling reactions. The papers do not provide specific reactions for the compound but do detail reactions for structurally related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2-chlorobenzyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide would be influenced by its molecular structure. The compound would likely exhibit properties typical of aromatic amides, such as moderate solubility in organic solvents, potential for hydrogen bonding, and a certain degree of thermal stability. The exact properties would need to be determined experimentally, as the papers do not discuss this specific compound .

科学研究应用

分子相互作用研究

相关化合物的分子相互作用研究提供了它们与特定受体结合机制的见解。例如,一项关于拮抗剂 N-(哌啶-1-基)-5-(4-氯苯基)-1-(2,4-二氯苯基)-4-甲基-1H-吡唑-3-甲酰胺 (SR141716; 1) 与 CB1 大麻素受体的研究探索了其构象分析和药效团模型。该拮抗剂显示出类似于大麻素激动剂的空间结合相互作用,表明其在靶向 CB1 受体的药物发现中具有进一步开发的潜力 (Shim 等人,2002).

药物合成与开发

开发用于药物合成的对映选择性工艺对于创造更有效和更安全的药物至关重要。对 (R)-N-(3-(7-甲基-1H-吲唑-5-基)-1-(4-(1-甲基哌啶-4-基)哌嗪-1-基)-1-氧代丙烷-2-基)-4-(2-氧代-1,2-二氢喹啉-3-基)哌啶-1-甲酰胺,一种有效的 CGRP 受体拮抗剂的研究证明了一种可扩展的对映选择性合成。这项工作突出了手性中心在药物开发中的重要性,为更具体和潜在危害更小的治疗剂提供了途径 (Cann 等人,2012).

抗精神病药开发

对杂环甲酰胺作为潜在抗精神病药的研究已经确定了具有与现有抗精神病药相当的有效体内活性的化合物,但副作用较小。这项研究强调了此类化合物在治疗精神疾病中的治疗潜力,强调了需要具有改善安全性特征的新型抗精神病药 (Norman 等人,1996).

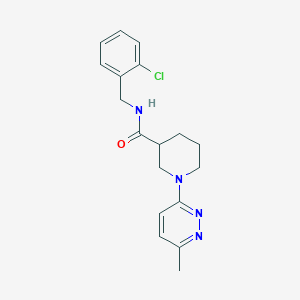

新型 Rho 激酶抑制剂

新型 Rho 激酶抑制剂 N-(吡啶-4-基)哌嗪-1-甲酰胺盐酸盐的合成证明了为中枢神经系统疾病发现新疗法的持续努力。这项工作突出了合成路线的优化,以生产高纯度、可扩展的化合物用于临床研究 (Wei 等人,2016).

路易斯碱催化剂

以 l-哌嗪-2-羧酸衍生的 N-甲酰胺作为 N-芳基亚胺氢硅烷化的路易斯碱催化剂的研究展示了哌嗪衍生物的化学多功能性。这项工作有助于开发对映选择性合成方法,这对于生产光学活性药物至关重要 (Wang 等人,2006).

属性

IUPAC Name |

N-[(2-chlorophenyl)methyl]-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN4O/c1-13-8-9-17(22-21-13)23-10-4-6-15(12-23)18(24)20-11-14-5-2-3-7-16(14)19/h2-3,5,7-9,15H,4,6,10-12H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONTGAKFZDQNFEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NCC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chlorobenzyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[(5Z)-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2545173.png)

![2-Amino-2-[3-(3-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2545175.png)

![3-(4-Fluorosulfonyloxyphenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2545177.png)

![6-Chloro-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-7-methylchromen-2-one](/img/structure/B2545180.png)

![2-Methoxy-5-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)benzamide](/img/structure/B2545186.png)

![N-(4-chlorobenzyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2545189.png)

![2-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2545190.png)